(Z)-N-(2-(3-(thiophen-2-yl)acrylamido)phenyl)-2-(trifluoromethyl)benzamide
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Overview
Description
(Z)-N-(2-(3-(thiophen-2-yl)acrylamido)phenyl)-2-(trifluoromethyl)benzamide, also known as TFB-TAM, is a novel small molecule that has gained attention in scientific research due to its potential applications in cancer therapy.
Mechanism of Action
Mode of Action
Thiophene and indole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that these compounds could interact with their targets in a number of ways to exert their effects.
Biochemical Pathways
Given the wide range of biological activities exhibited by thiophene and indole derivatives , it is likely that these compounds could affect multiple biochemical pathways.
Result of Action
The wide range of biological activities exhibited by thiophene and indole derivatives suggests that these compounds could have diverse effects at the molecular and cellular level .
Advantages and Limitations for Lab Experiments
(Z)-N-(2-(3-(thiophen-2-yl)acrylamido)phenyl)-2-(trifluoromethyl)benzamide is a relatively new compound, and its synthesis method is complex and time-consuming. However, it has shown promising results in preclinical studies, and its unique mechanism of action makes it a potential candidate for cancer therapy. Further research is needed to evaluate its efficacy and safety in clinical trials.
Future Directions
There are several future directions for research on (Z)-N-(2-(3-(thiophen-2-yl)acrylamido)phenyl)-2-(trifluoromethyl)benzamide. One potential direction is to investigate its efficacy in combination with other anti-cancer agents, such as chemotherapy and immunotherapy. Another direction is to explore its potential as a radiosensitizer in radiation therapy. Additionally, further studies are needed to elucidate its mechanism of action and identify potential biomarkers for patient selection and monitoring. Overall, (Z)-N-(2-(3-(thiophen-2-yl)acrylamido)phenyl)-2-(trifluoromethyl)benzamide has the potential to be a valuable addition to the arsenal of anti-cancer agents available for the treatment of cancer.
Synthesis Methods
(Z)-N-(2-(3-(thiophen-2-yl)acrylamido)phenyl)-2-(trifluoromethyl)benzamide can be synthesized through a multi-step process that involves the reaction of 2-amino-5-trifluoromethylbenzoic acid with 2-(3-thiophen-2-yl)acryloyl chloride in the presence of a base. The resulting product is then coupled with 4-aminobenzamide to form (Z)-N-(2-(3-(thiophen-2-yl)acrylamido)phenyl)-2-(trifluoromethyl)benzamide.
Scientific Research Applications
(Z)-N-(2-(3-(thiophen-2-yl)acrylamido)phenyl)-2-(trifluoromethyl)benzamide has been found to exhibit potent anti-cancer activity in various cancer cell lines, including breast, lung, and colon cancer. It has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in animal models. (Z)-N-(2-(3-(thiophen-2-yl)acrylamido)phenyl)-2-(trifluoromethyl)benzamide has also been found to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential candidate for combination therapy.
properties
IUPAC Name |
N-[2-[[(Z)-3-thiophen-2-ylprop-2-enoyl]amino]phenyl]-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F3N2O2S/c22-21(23,24)16-8-2-1-7-15(16)20(28)26-18-10-4-3-9-17(18)25-19(27)12-11-14-6-5-13-29-14/h1-13H,(H,25,27)(H,26,28)/b12-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXBXFVUIFHUKSB-QXMHVHEDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2NC(=O)C=CC3=CC=CS3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2NC(=O)/C=C\C3=CC=CS3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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